molecular formula C15H25NO4 B1422690 Des O-isopropyl Bisoprolol CAS No. 109791-18-6

Des O-isopropyl Bisoprolol

Cat. No.: B1422690
CAS No.: 109791-18-6
M. Wt: 283.36 g/mol
InChI Key: AIGGWEPYIOOYLI-UHFFFAOYSA-N
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Description

Des O-isopropyl Bisoprolol is a derivative of Bisoprolol, a beta-blocker commonly used to treat high blood pressure and heart-related conditions. This compound is specifically synthesized for research purposes and is not typically used in clinical settings. It is structurally similar to Bisoprolol but lacks the isopropyl group, which may influence its pharmacological properties.

Scientific Research Applications

Des O-isopropyl Bisoprolol is primarily used in scientific research to study the pharmacological properties of beta-blockers and their derivatives. Its applications include:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of beta-blockers.

    Biology: Employed in biological studies to understand the interaction of beta-blockers with biological systems.

    Medicine: Investigated for its potential therapeutic effects and compared with Bisoprolol to understand the impact of structural modifications.

    Industry: Used in the pharmaceutical industry for the development of new beta-blocker derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des O-isopropyl Bisoprolol involves several steps, starting from Bisoprolol. The primary synthetic route includes:

    Reduction: The reduction of Bisoprolol using sodium borohydride in methanol to yield an intermediate compound.

    Tosylation: The intermediate is then tosylated using para-toluene sulfonyl chloride and triethylamine in dichloromethane.

    Substitution: The tosylated intermediate undergoes a substitution reaction with isopropyl amine to produce the crude this compound.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Des O-isopropyl Bisoprolol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Para-toluene sulfonyl chloride and triethylamine in dichloromethane.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Des O-isopropyl Bisoprolol is similar to that of Bisoprolol. It acts as a beta-1 adrenergic receptor antagonist, blocking the effects of endogenous catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors located primarily in the heart and kidneys .

Comparison with Similar Compounds

Similar Compounds

    Bisoprolol: The parent compound, used clinically for hypertension and heart conditions.

    Atenolol: Another beta-1 selective blocker with similar therapeutic uses.

    Metoprolol: A beta-1 selective blocker used for similar indications.

Uniqueness

Des O-isopropyl Bisoprolol is unique due to the absence of the isopropyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to Bisoprolol. This structural difference makes it valuable for research to understand the role of the isopropyl group in beta-blocker activity .

Properties

IUPAC Name

1-[4-(2-hydroxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-12(2)16-9-14(18)11-20-15-5-3-13(4-6-15)10-19-8-7-17/h3-6,12,14,16-18H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGGWEPYIOOYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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